molecular formula C13H18BrNO2 B2510994 tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate CAS No. 1365988-24-4

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Cat. No.: B2510994
CAS No.: 1365988-24-4
M. Wt: 300.196
InChI Key: IOKQNFVMJIWDEI-UHFFFAOYSA-N
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Description

Comparative Crystallographic Data

Compound Key Torsion Angles (°) Intermolecular Interactions Source
tert-Butyl (4-bromo-2,6-dimethylbenzyl)carbamate C(1)-C(6)-N(1)-C(7): 57.15° Hydrogen bonds, van der Waals forces
4-Bromo-2,6-di-tert-butylphenol N/A π-Stacking, bromine-mediated interactions

The conformation of the target compound is likely influenced by:

  • Steric Effects : The 2,6-dimethyl groups restrict rotation around the C-N bond, favoring a coplanar arrangement of the aromatic ring and carbamate group.
  • Electron Distribution : The bromine atom at position 4 may induce partial negative charge on the adjacent carbon, affecting bond lengths and angles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (CDCl₃)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃) 1.32 Singlet 9H
Aromatic (H at C-3 and C-5) 6.8–7.0 Doublet of doublets 2H
Carbamate NH 5.2–5.5 Broad singlet 1H

¹³C NMR Data (CDCl₃)

Carbon Environment Chemical Shift (δ, ppm)
Carbonyl (C=O) 153–155
Aromatic (C-1, C-2, C-4, C-6) 125–135
tert-Butyl (C(CH₃)₃) 28–30

Note: NH signals may vary depending on solvent and temperature due to hydrogen bonding.

Infrared (IR) Spectroscopy

Functional Group Absorption (cm⁻¹)
C=O (Carbamate) 1700–1720
C-Br (Stretching) 600–650
N-H (Stretching) 3300–3500

Mass Spectrometry (MS)

Key Fragments

m/z Assignment
300 [M]⁺ (Molecular Ion)
243 [M - C(CH₃)₃]⁺
183 [C₈H₁₀BrN]⁺ (Aromatic Core + Br)

Comparative Structural Analysis with Related Carbamates

Structural Analogues and Their Properties

Compound Substituents Molecular Weight (g/mol) Key Differences from Target
tert-Butyl (4-bromo-2,6-dimethylbenzyl)carbamate Benzyl group, no methyl at C-2 314.22 Increased steric bulk
4-Bromo-2,6-di-tert-butylphenol Two tert-butyl groups 300.19 No carbamate group
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate Methyl at C-3 and C-5 300.19 Altered electronic effects

Reactivity Trends

  • Electron-Donating Groups : Methyl substituents at C-2 and C-6 enhance electron density at the aromatic ring, potentially increasing nucleophilic reactivity.
  • Bromine Substituent : The C-4 bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric Effects : The 2,6-dimethyl groups hinder approach of large reagents, favoring reactions at the less hindered C-4 position.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKQNFVMJIWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 4-Bromo-2,6-dimethylaniline

Reagents :

  • 4-Bromo-2,6-dimethylaniline
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Base (e.g., tert-butoxide, sodium bicarbonate)
  • Solvent (acetonitrile, tetrahydrofuran)

Procedure :

  • Reaction Setup : 4-Bromo-2,6-dimethylaniline (1 equiv) and Boc₂O (1.2–1.5 equiv) are dissolved in anhydrous acetonitrile under inert atmosphere.
  • Base Addition : A solution of tert-butoxide (1 mol/L in THF) is added dropwise to initiate deprotonation of the aniline.
  • Heating : The mixture is stirred at 50–60°C for 2–4 hours, monitored by TLC or HPLC for completion.
  • Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with 1M HCl (3×) to remove unreacted aniline, dried over Na₂SO₄, and concentrated.
  • Purification : The crude product is purified via column chromatography (hexane/ethyl acetate gradient) or recrystallized from ethanol.

Key Reaction Parameters :

Parameter Optimal Condition
Temperature 50–60°C
Reaction Time 2–4 hours
Boc₂O Equivalents 1.2–1.5
Solvent Acetonitrile or THF
Base tBuONa or NaHCO₃

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of Boc₂O, facilitated by base-mediated deprotonation. The tert-butoxycarbonyl group acts as a protecting agent, enhancing stability during subsequent synthetic steps.

Optimization Strategies

Solvent and Base Selection

  • Solvent Effects : Acetonitrile and THF are preferred due to their ability to dissolve both Boc₂O and the aniline derivative. Polar aprotic solvents enhance reaction rates by stabilizing the transition state.
  • Base Compatibility : Strong bases like tert-butoxide drive the reaction to completion faster but risk side reactions (e.g., ester hydrolysis). Milder bases (NaHCO₃) are safer but may require longer reaction times.

Stoichiometry and Yield

  • Excess Boc₂O (1.5 equiv) ensures complete conversion, with typical yields ranging from 70% to 85% after purification.
  • Side products include N,N-di-Boc derivatives, which are minimized by controlling Boc₂O stoichiometry.

Characterization and Physical Properties

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tBu), 2.28 (s, 6H, Ar-CH₃), 6.95 (s, 2H, Ar-H), 9.12 (s, 1H, NH).
  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Physical Properties :

Property Value
Boiling Point 307.5 ± 42.0°C (Pred.)
Density 1.321 ± 0.06 g/cm³
pKa 13.00 ± 0.70
Molecular Weight 300.19 g/mol

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires:

  • Continuous Flow Reactors : To enhance heat transfer and mixing efficiency.
  • Catalyst Recycling : Palladium-based catalysts (if used in downstream coupling reactions) require recovery systems.
  • Cost Optimization : Bulk procurement of Boc₂O and solvent recycling reduce manufacturing costs.

Comparative Analysis with Related Carbamates

This compound exhibits distinct reactivity compared to analogs:

  • vs. Methyl Carbamates : The tert-butyl group offers superior steric protection, reducing unintended deprotection during subsequent reactions.
  • vs. 3,5-Dibromo Derivatives : The 4-bromo substitution pattern directs electrophilic aromatic substitution to the 2- and 6-positions, enabling regioselective functionalization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and tert-butyl group influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl(4-bromo-2,6-diethylphenyl)carbamate (CAS: Not provided)

  • Substituents : Ethyl groups at 2- and 6-positions instead of methyl.
  • Key Difference: Increased steric bulk due to ethyl groups may reduce reactivity in nucleophilic substitution reactions compared to the dimethyl analog. This compound was synthesized via a similar method involving di-tert-butyl dicarbonate and 4-bromo-2,6-diethylaniline in ethanol .

4-Bromo-2,6-dimethylbenzene-1-sulfonamide (CAS: Not provided)

  • Functional Group : Sulfonamide instead of carbamate.
  • This compound is used in medicinal chemistry for protease inhibition studies .

Cyclic and Bicyclic Carbamates

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

  • Framework : Cyclopentyl ring with a hydroxyl group.
  • Key Difference : The absence of aromaticity and presence of a chiral center (1R,2S) make this compound suitable for asymmetric synthesis. Its polar hydroxyl group enhances water solubility compared to the hydrophobic aromatic analog .

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7)

  • Framework : Rigid bicyclo[2.2.2]octane system with a formyl group.
  • Key Difference : The bicyclic structure imposes significant steric constraints, limiting conformational flexibility. This property is exploited in drug design to stabilize peptide mimics .

Heterocyclic Carbamates

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4)

  • Framework: Isoquinoline heterocycle with a bromine substituent.
  • Key Difference : The nitrogen-containing heterocycle enables π-π stacking interactions, enhancing binding to biological targets like kinase enzymes. Reported purity: 97% .

tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)

  • Substituents : Trifluoromethyl group on a piperidine ring.
  • Key Difference : The electron-withdrawing CF₃ group increases metabolic stability, making this compound a candidate for CNS drug development .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents/Framework Purity/Availability Application
This compound C₁₃H₁₈BrNO₂ 1365988-24-4 Bromo, dimethylbenzene Discontinued Intermediate in drug synthesis
tert-Butyl(4-bromo-2,6-diethylphenyl)carbamate Not provided Not provided Bromo, diethylbenzene Not reported Antimicrobial research
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 1330069-67-4 Hydroxycyclopentane Available Asymmetric synthesis
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₄H₁₆BrNO₂ 215184-78-4 Bromoisoquinoline 97% Kinase inhibition studies

Key Research Findings

  • Steric Effects : Ethyl-substituted analogs exhibit reduced reactivity in coupling reactions compared to methyl-substituted derivatives due to steric hindrance .
  • Solubility Trends : Hydroxyl or polar groups in cyclic carbamates improve aqueous solubility, whereas aromatic bromo-carbamates are more lipophilic .
  • Biological Activity: Heterocyclic bromo-carbamates (e.g., isoquinoline derivatives) show enhanced target affinity compared to purely aromatic systems .

Q & A

Q. What are standard synthetic routes for preparing tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate?

The compound is typically synthesized via carbamate protection of the parent amine. A common method involves reacting 4-bromo-2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) in anhydrous THF or dichloromethane. Reaction conditions (e.g., 0–25°C, 12–24 hours) are optimized to achieve high yields (>80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for CH₃), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl (δ ~155 ppm).
  • Mass spectrometry (HRMS) : For molecular ion verification (C₁₃H₁₇BrNO₂⁺, expected m/z ~306.04).
  • HPLC : To assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, forming biaryl or C–N bonds. For example, palladium-catalyzed coupling with arylboronic acids at 80–100°C in toluene/water (K₂CO₃ base) yields functionalized carbamates. Reaction efficiency depends on ligand choice (e.g., XPhos) and deoxygenation .

Q. What are the stability considerations for storage and handling?

The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases (e.g., TFA cleaves the Boc group). Store in sealed containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace THF with toluene to improve scalability and reduce costs.
  • Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% with efficient ligands (e.g., SPhos).
  • Workup : Use aqueous NaHCO₃ to neutralize excess Boc₂O and extract with ethyl acetate. Yields >90% are achievable with strict temperature control (±2°C) and inert conditions .

Q. How to resolve contradictions in Boc-deprotection efficiency under acidic conditions?

Discrepancies arise from varying acid strengths and steric effects. For example:

  • TFA/DCM (1:1) : Completes deprotection in 1 hour at 25°C for less hindered derivatives.
  • HCl/dioxane (4 M) : Requires 6–12 hours for sterically shielded carbamates. Monitor by TLC (Rf shift) or in situ IR (loss of carbonyl peak at ~1700 cm⁻¹) .

Q. What strategies enhance regioselectivity in electrophilic aromatic substitution (EAS)?

  • Directing groups : The carbamate’s NH group directs meta-substitution.
  • Solvent effects : Use nitromethane to polarize the ring and favor bromination at the 4-position.
  • Temperature : Lower temperatures (–10°C) reduce kinetic side products .

Q. How to design derivatives for studying structure-activity relationships (SAR)?

Modify substituents systematically:

  • Bromo replacement : Substitute with -I, -CN, or -CF₃ to alter electronic effects.
  • Methyl group variation : Replace 2,6-dimethyl with -OMe or -F to probe steric/electronic contributions. Assess bioactivity (e.g., enzyme inhibition) via kinetic assays (IC₅₀ values) .

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